molecular formula C18H17N5O3S B2680851 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251696-51-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2680851
CAS No.: 1251696-51-1
M. Wt: 383.43
InChI Key: PSPPTGPLPXNDGG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a pyridazine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the imidazole ring: This step often involves the condensation of glyoxal with amines in the presence of an acid catalyst.

    Construction of the pyridazine ring: This can be synthesized via the reaction of hydrazine derivatives with diketones or similar compounds.

    Thioacetamide linkage: The final step involves the coupling of the synthesized intermediates through a thioacetamide linkage, typically using thiolating agents and coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole or pyridazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or pyridazine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the methyl group on the imidazole ring.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyrimidin-3-yl)thio)acetamide: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

The presence of the methyl group on the imidazole ring and the specific arrangement of the benzo[d][1,3]dioxole and pyridazine rings confer unique chemical and biological properties to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-8-23(10-20-12)16-4-5-18(22-21-16)27-9-17(24)19-7-13-2-3-14-15(6-13)26-11-25-14/h2-6,8,10H,7,9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPPTGPLPXNDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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